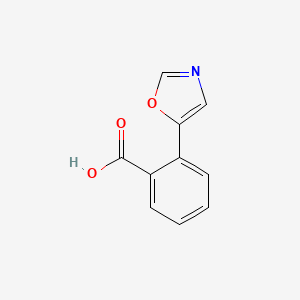

2-(5-Oxazolyl)benzoic Acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-(1,3-oxazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-4-2-1-3-7(8)9-5-11-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFTGSVWPWKVLMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Oxazolyl Benzoic Acid and Its Derivatives

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole ring is a cornerstone in the synthesis of 2-(5-Oxazolyl)benzoic Acid. This can be achieved through several cyclization strategies, including intramolecular reactions and multi-component condensations.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a common and effective method for forming heterocyclic rings like oxazole. One notable example is the acid-catalyzed cyclization of an N-acylamino ketone precursor. A synthesis analogous to that of this compound is the preparation of o-(5-phenyl-2-oxazolyl)benzoic acid. This reaction proceeds via the cyclization of N-phenacylphthalamic acid in the presence of sulfuric acid wiley.com. This transformation, a variation of the Robinson-Gabriel synthesis, involves the dehydration of an α-acylamino ketone to yield the corresponding oxazole.

Another relevant intramolecular cyclization approach is the dehydrative cyclization of N-(β-hydroxyethyl)amides, which is a widely used method for producing 2-oxazolines, precursors to oxazoles. ijpsonline.commdpi.com While not directly yielding an oxazole, this demonstrates the principle of forming the core heterocyclic structure through intramolecular ring closure. Furthermore, copper-catalyzed intramolecular cyclization of functionalized enamides has been reported for the synthesis of 2-phenyl-4,5-substituted oxazoles, showcasing another pathway to construct the oxazole ring system. ijpsonline.comresearchgate.net

| Precursor | Reagents/Catalyst | Product | Reference |

| N-phenacylphthalamic acid | Sulfuric Acid | o-(5-phenyl-2-oxazolyl)benzoic acid | wiley.com |

| N-(β-hydroxyethyl)amides | Triflic Acid (TfOH) | 2-Oxazolines | ijpsonline.commdpi.com |

| Functionalized Enamides | Copper Catalyst | 2-phenyl-4,5-substituted oxazoles | ijpsonline.comresearchgate.net |

Condensation and Multi-component Approaches

Condensation reactions, including multi-component strategies, offer an efficient means to construct the oxazole ring, often in a single step from simple precursors. A prominent example is the van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent for the formation of the oxazole ring from an aldehyde. ijpsonline.comresearchgate.net

A more direct approach starting from a carboxylic acid has also been developed. For instance, 4-tosyl-5-aryloxazoles can be synthesized directly from aromatic carboxylic acids. This method involves the conversion of the carboxylic acid to a tosyl carboxylate, which then reacts with tosylmethyl isocyanide in the presence of a base to form the desired oxazole. ias.ac.in This one-pot tandem approach is highly efficient. ias.ac.in

| Starting Materials | Reagents/Catalyst | Product Type | Reference |

| Aromatic Carboxylic Acid, Tosyl Chloride, Tosylmethyl isocyanide | K2CO3, NaH | 4-tosyl-5-aryloxazole | ias.ac.in |

| Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base | 5-substituted oxazole | ijpsonline.comresearchgate.net |

| α-haloketones, Amides | - | 2,4-disubstituted oxazoles | researchgate.net |

Multi-component reactions (MCRs) are highly valued for their efficiency in building molecular complexity. beilstein-journals.org While a specific MCR for this compound is not prominently reported, the general principles of MCRs used for synthesizing other heterocyclic compounds could be adapted. beilstein-journals.orgnih.govorgsyn.org

Strategies for Benzoic Acid Moiety Elaboration

When the oxazole ring is pre-formed, the synthesis of the target molecule requires the introduction or unmasking of the benzoic acid group. Standard organic transformations can be employed for this purpose.

Oxidation of Aromatic Precursors

The oxidation of an alkyl group attached to an aromatic ring is a classic and reliable method for synthesizing benzoic acids. eijppr.com In the context of this compound synthesis, a plausible precursor would be 2-methyl-x-(oxazol-5-yl)benzene. The alkyl (methyl) side-chain can be oxidized to a carboxylic acid group using strong oxidizing agents. pearson.com

Potassium permanganate (B83412) (KMnO4) is a common reagent for this transformation. pearson.com The reaction is typically performed in aqueous conditions, and the stability of the oxazole ring under these oxidative conditions would be a critical factor. The mechanism involves the attack at the benzylic C-H bonds. pearson.com

| Precursor Type | Oxidizing Agent | Product | General Reference |

| Alkylbenzene (e.g., 2-methyl-x-(oxazol-5-yl)benzene) | Potassium Permanganate (KMnO4) | Benzoic Acid Derivative | pearson.com |

| p-xylene | Air, Co(III) catalyst | Terephthalic Acid | pearson.com |

Carboxylation Reactions

Direct carboxylation of an aromatic ring is another viable strategy. This typically involves the reaction of an organometallic intermediate with carbon dioxide. For example, an aryl halide such as 2-bromo-x-(oxazol-5-yl)benzene could be converted into a Grignard reagent or an organolithium species. Subsequent reaction with CO2, followed by an acidic workup, would yield the desired benzoic acid. mdpi.comeijppr.com

The formation of the organometallic intermediate is the key step. This can be achieved through the reaction of the aryl halide with magnesium (for Grignard reagents) or an organolithium reagent like n-butyllithium. The compatibility of the oxazole ring with these highly reactive organometallic species would need to be considered.

| Precursor Type | Reagents | Intermediate | Product | General Reference |

| Aryl Halide | 1. Mg or n-BuLi2. CO23. H3O+ | Grignard or Organolithium | Aromatic Carboxylic Acid | mdpi.comeijppr.com |

Nitrile Hydrolysis Pathways to Carboxylic Acids

The hydrolysis of a nitrile group offers a mild and efficient route to a carboxylic acid. This pathway would involve the synthesis of a 2-(5-oxazolyl)benzonitrile (B181152) precursor. The nitrile group can then be hydrolyzed under acidic or basic conditions to the carboxylic acid. google.comresearchgate.net

The synthesis of the required benzonitrile (B105546) could start from a corresponding benzaldehyde. google.com For example, 2-formylbenzonitrile could be a starting point to first construct the oxazole ring, followed by hydrolysis of the nitrile. The hydrolysis of nitriles is a well-established transformation in organic synthesis. pearson.comorgsyn.org Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like HCl or H2SO4. researchgate.net

| Precursor | Reaction | Reagents | Product | General Reference |

| 2-(5-oxazolyl)benzonitrile | Hydrolysis | H+ or OH-, H2O | This compound | pearson.comgoogle.comresearchgate.net |

| Benzaldehyde | Oximation, then Dehydration | 1. Hydroxylamine2. Dehydrating agent | Benzonitrile | google.com |

Coupling Strategies for Oxazole and Benzoic Acid Integration

The direct formation of the bond between the oxazole and benzoic acid components is a critical step in the synthesis of this compound. Various coupling strategies, primarily leveraging transition-metal catalysis, have been developed to achieve this transformation efficiently.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of aryl-oxazole bonds. One prominent method is the decarboxylative coupling of substituted benzoic acids with oxazole derivatives. acs.org This approach is advantageous as it utilizes readily available carboxylic acids. Research has demonstrated the viability of palladium-catalyzed decarboxylative arylation of thiazoles and benzoxazoles with a range of substituted benzoic acids, suggesting a similar reactivity for oxazole substrates. acs.org The reaction is often compatible with both electron-rich and electron-poor benzoic acids. acs.org In some cases, the coupling of oxazole-carboxylic acids with other heterocycles has been achieved using a copper(II) carbonate system as both the oxidant and base. rsc.org

Another powerful strategy involves the rhodium-catalyzed C-H activation and annulation of benzoic acids. rsc.org This method allows for the direct functionalization of the C-H bond at the ortho position of benzoic acid, which is ideal for the synthesis of 2-substituted benzoic acid derivatives. The process often employs a directing group, such as the carboxylic acid itself, to guide the metal catalyst to the desired position. mdpi.com Research into the rhodium-catalyzed annulation of benzoic acids with alkynes has shown that the regioselectivity can be influenced by the catalyst and the nature of the alkyne, as well as by weak non-covalent interactions with substituents on the benzoic acid. mdpi.com While direct application to form a 2-(5-oxazolyl) substituent is a specific challenge, the underlying principles of directed C-H activation are highly relevant.

A specific example of synthesizing a related structure, o-(5-phenyl-2-oxazolyl)benzoic acid, involves the cyclization of N-phenacylphthalamic acid. wiley.com This highlights a different approach where the oxazole ring is formed from a precursor that is already attached to the benzoic acid framework.

The table below summarizes key coupling strategies and their general conditions.

| Coupling Strategy | Catalyst System (Typical) | Key Reactants | General Conditions | Ref. |

| Palladium-Catalyzed Decarboxylative Coupling | Pd(OAc)₂ / Ligand / Oxidant | Substituted Benzoic Acid, Oxazole | Elevated Temperature | acs.org |

| Rhodium-Catalyzed C-H Activation/Annulation | [Cp*RhCl₂]₂ / Oxidant | Benzoic Acid, Alkyne/Oxazole Precursor | Methanol, 80 °C | rsc.orgmdpi.com |

| Cyclization of Pre-linked Substrates | Acid Catalyst (e.g., H₂SO₄) | N-acylamino keto acid | Heating | wiley.com |

Stereoselective Synthesis of Oxazolylbenzoic Acid Analogs

The synthesis of enantiomerically pure or enriched analogs of this compound is of great interest for potential pharmaceutical applications, as the biological activity of chiral molecules is often stereospecific. A primary strategy for achieving stereocontrol is the use of chiral auxiliaries. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orgnumberanalytics.com After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org Evans oxazolidinones are a widely used class of chiral auxiliaries, particularly in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgnih.gov

In the context of synthesizing chiral oxazolylbenzoic acid analogs, a chiral auxiliary could be incorporated into either the oxazole or the benzoic acid precursor. For instance, if a chiral center is desired on a side chain of the oxazole ring, an N-acyloxazolidinone could be used to direct the asymmetric alkylation of an enolate. The general principle involves the auxiliary creating a sterically hindered environment that favors the approach of the electrophile from one face of the molecule over the other. numberanalytics.com

The process can be summarized in the following steps:

Attachment of Chiral Auxiliary: A chiral auxiliary, such as an Evans oxazolidinone derived from an amino acid, is covalently bonded to a precursor of the oxazole or benzoic acid moiety. nih.gov

Diastereoselective Reaction: A new stereocenter is introduced under the control of the chiral auxiliary. This could be an alkylation, aldol, or other bond-forming reaction. The reaction creates a diastereomeric product with high selectivity.

Removal of Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.

While specific data tables for the stereoselective synthesis of this compound analogs are not prevalent in the literature, the principles are well-established. The efficiency of such a process is determined by the diastereomeric excess (d.e.) of the key stereocontrol step.

| Chiral Auxiliary Type | Typical Application | Mechanism of Stereocontrol | Ref. |

| Evans Oxazolidinones | Asymmetric Alkylations, Aldol Reactions | Steric hindrance from the auxiliary directs the approach of the electrophile. | wikipedia.org |

| Camphorsultams | Asymmetric Reactions | Steric and electronic effects of the sultam ring. | tcichemicals.com |

| N-tert-Butanesulfinamide | Synthesis of Chiral Amines | Diastereoselective addition to sulfinylimines. | osi.lv |

The resolution of a racemic mixture is another method to obtain enantiomerically pure compounds. libretexts.org This involves reacting the racemic acid with a single enantiomer of a chiral base to form a mixture of diastereomeric salts, which can then be separated by physical methods like crystallization. libretexts.org

Development of Green Chemistry Synthetic Protocols

In line with the principles of green chemistry, which aim to reduce waste and the use of hazardous substances, new protocols for the synthesis of oxazole derivatives are being developed. mdpi.comirjmets.com These methods often focus on increasing energy efficiency, using safer solvents, and employing recyclable catalysts.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and often leads to higher yields and cleaner products. mdpi.com The direct condensation of carboxylic acids with amino-functionalized precursors to form oxazolines (precursors to oxazoles) can be efficiently achieved using microwave heating, sometimes in an open vessel to facilitate the removal of water. nih.govijpsonline.com Protocols for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and carboxylic acids under solvent-free and catalyst-free conditions have been reported, suggesting the potential for similar approaches for this compound. researchgate.net

The use of green catalysts is another key aspect of sustainable synthesis. nih.gov This includes the use of biocatalysts, such as enzymes, which can perform reactions with high selectivity under mild conditions. semanticscholar.org For instance, transaminases are being explored for the stereospecific synthesis of chiral amines, which can be precursors to chiral heterocycles. google.com Magnetically recoverable nanocatalysts, such as iron oxide nanoparticles (Fe₃O₄ MNPs), have been used for the synthesis of functionalized oxazoles. nih.gov These catalysts can be easily separated from the reaction mixture using a magnet and reused, minimizing catalyst waste. nih.gov

Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also being investigated as green reaction media and catalysts. mdpi.com For example, a DES made from choline (B1196258) chloride and oxalic acid has been shown to effectively catalyze the synthesis of benzoxazoles under microwave irradiation. mdpi.com

The table below highlights some green synthetic approaches relevant to the synthesis of oxazole-containing compounds.

| Green Chemistry Approach | Key Features | Example Application | Ref. |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. | Synthesis of 2-oxazolines from carboxylic acids in an open vessel. | nih.gov |

| Biocatalysis | High selectivity, mild reaction conditions (aqueous media, room temp). | Use of natural clays (B1170129) as biocatalysts for oxazole synthesis. | semanticscholar.orgtandfonline.com |

| Magnetically Recoverable Nanocatalysts | Easy separation and recyclability of the catalyst. | Fe₃O₄ MNPs for the synthesis of functionalized wiley.comresearchgate.net-oxazoles. | nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low-cost, can act as both solvent and catalyst. | [CholineCl][oxalic acid] for benzoxazole (B165842) synthesis under microwave conditions. | mdpi.com |

| Solvent-Free Reactions | Reduces solvent waste and simplifies purification. | Microwave-assisted synthesis of benzoxazoles from 2-aminophenols and carboxylic acids. | researchgate.net |

Spectroscopic and Structural Characterization of Oxazolylbenzoic Acid Systems

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a fundamental technique for identifying functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

For 2-(5-Oxazolyl)benzoic acid, the FT-IR spectrum would be characterized by absorption bands corresponding to its constituent functional groups: the carboxylic acid and the oxazole (B20620) ring.

Key expected vibrational frequencies include:

O-H Stretch (Carboxylic Acid): A very broad absorption band is anticipated in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching in carboxylic acid dimers.

C-H Stretch (Aromatic and Oxazole): Aromatic C-H stretching vibrations are expected to appear around 3100-3000 cm⁻¹. The C-H stretch of the oxazole ring would also fall in this region.

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710 and 1680 cm⁻¹ for the carbonyl group of the aromatic carboxylic acid.

C=N and C=C Stretch (Oxazole Ring and Aromatic Ring): The stretching vibrations of the C=N bond in the oxazole ring and the C=C bonds in both the benzene (B151609) and oxazole rings would likely result in several bands in the 1650-1450 cm⁻¹ region.

C-O Stretch: Stretching vibrations for the C-O single bond in the carboxylic acid and the C-O-C ether linkage within the oxazole ring are expected in the 1300-1000 cm⁻¹ range.

O-H Bend (Carboxylic Acid): An out-of-plane bending vibration for the O-H group may be observed around 920 cm⁻¹.

Despite these predictions, specific, experimentally determined FT-IR data for this compound are not available in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would show distinct signals for the protons on the benzoic acid and oxazole rings.

Predicted Chemical Shifts (δ) in ppm:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Singlet (broad) |

| Aromatic Protons (Benzoic Acid Ring) | 7.5 - 8.2 | Multiplets |

| Oxazole Proton (H2) | ~8.0 | Singlet |

| Oxazole Proton (H4) | ~7.2 | Singlet |

The exact chemical shifts and coupling constants for the aromatic protons would depend on the specific substitution pattern and the solvent used.

No specific experimental ¹H NMR data for this compound has been located in public databases or literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule.

Predicted Chemical Shifts (δ) in ppm:

| Carbon | Predicted Chemical Shift (ppm) |

| Carbonyl Carbon (-COOH) | ~165-170 |

| Oxazole Carbon (C2) | ~151 |

| Oxazole Carbon (C5) | ~150 |

| Oxazole Carbon (C4) | ~125 |

| Aromatic Carbons (Benzoic Acid Ring) | 125 - 140 |

The signals for the aromatic carbons would consist of six distinct peaks, with their specific shifts influenced by the positions of the carboxyl and oxazolyl substituents.

Publicly accessible, experimentally derived ¹³C NMR data for this compound is currently unavailable.

Advanced NMR Techniques (e.g., ¹¹⁹Sn NMR for complexes)

Advanced NMR techniques, such as COSY, HSQC, and HMBC, would be invaluable for the definitive assignment of all proton and carbon signals and for confirming the connectivity of the atoms in this compound.

Furthermore, should this compound be used as a ligand in the formation of organotin complexes, ¹¹⁹Sn NMR spectroscopy would be a critical tool. turkjps.org This technique provides information about the coordination number and geometry around the tin atom. turkjps.org The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the electronic environment and the nature of the groups attached to the tin atom. turkjps.org

No studies employing advanced NMR techniques or involving organotin complexes of this compound were found.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₇NO₃), the expected molecular weight is approximately 189.17 g/mol .

The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z = 189. Subsequent fragmentation might involve the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 144, or other characteristic cleavages of the oxazole or benzoic acid rings.

Specific mass spectrometry data for this compound are not present in the surveyed scientific literature.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar molecules like this compound. In positive ion mode, the molecule is expected to be readily protonated, primarily at the nitrogen atom of the oxazole ring, which is the most basic site. This would result in the observation of the pseudomolecular ion [M+H]⁺. The carboxylic acid group can also be protonated, although this is generally less favorable.

In negative ion mode, deprotonation of the carboxylic acid group would lead to the formation of the [M-H]⁻ ion. This is a very common observation for carboxylic acids in ESI-MS. The high sensitivity of ESI-MS allows for the detection of trace amounts of the compound, making it a valuable tool for reaction monitoring and purity assessment. The fragmentation of the parent ion can provide further structural information. For instance, the loss of water (H₂O) or carbon dioxide (CO₂) from the parent ion is a common fragmentation pathway for benzoic acid derivatives.

Table 1: Predicted ESI-MS Data for this compound

| Ion Mode | Predicted m/z | Ion Species |

|---|---|---|

| Positive | 190.0504 | [M+H]⁺ |

| Negative | 188.0348 | [M-H]⁻ |

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons. This results in the formation of a molecular ion (M⁺) and a variety of fragment ions. The fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which can be used for structural elucidation and identification by comparison with spectral libraries.

For this compound, the molecular ion peak is expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the bond between the benzoic and oxazole rings, as well as fragmentation of the oxazole ring itself. Common losses from the benzoic acid moiety include the hydroxyl radical (•OH), water (H₂O), the formyl radical (•CHO), and carbon monoxide (CO). The oxazole ring can undergo characteristic ring cleavage, leading to fragments that are indicative of this specific heterocycle.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₀H₇NO₃), the exact mass can be calculated and compared with the experimentally measured mass to confirm its molecular formula. This is a critical step in the definitive identification of a new compound or for confirming the structure of a synthesized molecule. The high accuracy of HRMS is indispensable for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: Calculated Exact Mass for this compound

| Molecular Formula | Calculated Exact Mass |

|---|---|

| C₁₀H₇NO₃ | 189.0426 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions between different energy levels within the molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from π→π* and n→π* transitions associated with the aromatic benzoic acid and the heterocyclic oxazole ring.

The conjugated system formed by the phenyl and oxazole rings is expected to give rise to intense absorption bands in the UV region. The benzoic acid chromophore typically shows a strong absorption band around 230 nm and a weaker band around 270-280 nm. The presence of the oxazole ring, an aromatic heterocycle, will influence the position and intensity of these bands. The specific substitution pattern, with the oxazole at the 2-position of the benzoic acid, will affect the electronic distribution and, consequently, the absorption maxima. The solvent used for the measurement can also have a significant impact on the spectrum due to solvatochromic effects, particularly for polar molecules capable of hydrogen bonding.

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure of this compound is expected to be significantly influenced by intermolecular interactions. The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is highly likely to form hydrogen-bonded dimers with neighboring molecules, a common structural motif for carboxylic acids. In this arrangement, the hydroxyl group of one molecule donates a hydrogen bond to the carbonyl oxygen of a second molecule, and vice versa, creating a cyclic dimer.

Conformational Analysis and Dihedral Angles

The conformation of this compound in the solid state is defined by the dihedral angle between the planes of the benzoic acid and the oxazole ring. This angle is a result of the balance between the steric repulsion of the ortho-substituents and the electronic effects that favor planarity to maximize conjugation. Due to the steric hindrance between the carboxylic acid group and the oxazole ring at the ortho position, it is expected that the two rings will not be coplanar.

The dihedral angle will likely be significantly greater than zero, leading to a twisted conformation. The precise value of this angle would be determined from the crystallographic data and is a key parameter in understanding the molecule's three-dimensional shape. This deviation from planarity can have important implications for the molecule's electronic properties and its ability to interact with other molecules, such as in biological systems or in the formation of coordination complexes.

Hirshfeld Surface Analysis for Molecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within a crystal, providing insights into the types and relative importance of various non-covalent contacts that stabilize the crystal packing. The Hirshfeld surface is generated based on the distances from the surface to the nearest atom nucleus inside the surface (dᵢ) and outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) by the van der Waals radii of the respective atoms, allowing for a color-coded representation of intermolecular contacts. Red regions on the dₙₒᵣₘ map indicate contacts shorter than the sum of the van der Waals radii (close contacts), white regions represent contacts approximately equal to the van der Waals radii, and blue regions show contacts longer than the van der Waals radii. nih.gov

For oxazolylbenzoic acid systems and related structures, Hirshfeld surface analysis reveals the prominence of specific interactions. For instance, in a related benzoic acid derivative, O···H/H···O interactions were found to be the most significant contributors to the crystal packing, accounting for a substantial percentage of the total Hirshfeld surface. nih.gov This highlights the crucial role of hydrogen bonding in the supramolecular assembly. Other significant interactions often observed in similar organic molecules include H···H, C···H/H···C, and N···H/H···N contacts. nih.govmdpi.com The shape index and curvedness plots, also derived from the Hirshfeld surface, can help to visualize features like π-π stacking, which are often indicated by the presence of adjacent red and blue triangles on the shape index map. mdpi.com The analysis of these surfaces and plots provides a detailed understanding of the forces that govern the molecular packing and, consequently, the physicochemical properties of the solid state. bsu.edu.az

The following table summarizes the typical contributions of different intermolecular contacts to the Hirshfeld surface for related benzoic acid derivatives, illustrating the relative importance of each interaction type.

| Interaction Type | Typical Contribution to Hirshfeld Surface |

| O···H/H···O | Often the most significant, indicating strong hydrogen bonding. nih.gov |

| H···H | Represents van der Waals forces. scirp.org |

| C···H/H···C | Indicates C-H···π interactions or other weak contacts. bsu.edu.azscirp.org |

| N···H/H···N | Present in nitrogen-containing compounds, contributing to hydrogen bonding. nih.govmdpi.com |

| C···C | Suggests the presence of π-π stacking interactions. bsu.edu.az |

Chromatographic Purity Assessment (e.g., RP-HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used analytical technique for determining the purity of chemical compounds, including this compound and its derivatives. ekb.eg This method separates components of a mixture based on their hydrophobicity. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

The principle of separation in RP-HPLC relies on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times, while more polar compounds elute earlier with the polar mobile phase. researchgate.net The purity of a sample is assessed by chromatographically separating the main compound from any impurities. The resulting chromatogram displays peaks corresponding to each separated component, and the area of each peak is proportional to the concentration of that component. The purity of the target compound is typically expressed as a percentage of the total peak area. ekb.eg

For benzoic acid and its derivatives, various RP-HPLC methods have been developed. researchgate.netsigmaaldrich.comsigmaaldrich.comust.edu A typical method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an additive like trifluoroacetic acid) and an organic solvent. researchgate.netsigmaaldrich.comsigmaaldrich.com The detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. researchgate.netust.edu Method validation according to ICH guidelines is crucial to ensure the reliability of the results and typically includes assessments of specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantitation (LOQ). ekb.egresearchgate.net The specificity of the method ensures that the peak of the main compound is not interfered with by peaks of impurities. researchgate.net

The table below outlines a general set of conditions that could be adapted for the RP-HPLC analysis of this compound, based on methods for similar compounds.

| Parameter | Typical Condition |

| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm or 4.6 x 250 mm) ekb.egresearchgate.net |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 0.1% TFA in water) and organic solvent (e.g., acetonitrile). ekb.egsigmaaldrich.com |

| Flow Rate | 1.0 mL/min researchgate.netust.edu |

| Detection | UV at a specific wavelength (e.g., 220 nm, 233 nm, or 254 nm) researchgate.netsigmaaldrich.comust.edu |

| Column Temperature | Ambient or controlled (e.g., 35 °C) sigmaaldrich.com |

| Injection Volume | 10-20 µL researchgate.netsigmaaldrich.com |

Elemental Analysis (CHN)

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. rsc.org The principle of CHN analysis involves the combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. This high-temperature combustion converts the carbon in the sample to carbon dioxide (CO₂), the hydrogen to water (H₂O), and the nitrogen to nitrogen gas (N₂) or nitrogen oxides, which are subsequently reduced to N₂.

These combustion products are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector. rsc.org The instrument is calibrated using a high-purity standard with a known elemental composition, such as acetanilide (B955) or benzoic acid. rsc.org The experimentally determined percentages of C, H, and N are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₇NO₃. sigmaaldrich.com Based on this formula, the theoretical elemental composition can be calculated. Any significant deviation between the experimental and theoretical values could indicate the presence of impurities or that the actual compound is different from what was expected.

The following table presents the theoretical elemental analysis data for this compound and provides a comparison with experimentally found values for related compounds as reported in the literature, demonstrating the application of this technique.

| Element | Theoretical % for C₁₀H₇NO₃ | Found % (Example 1: C₁₃H₁₅N₅O₄) nih.gov | Found % (Example 2: 2-(5-Phenyl-2-oxazolyl)benzoic acid, C₁₆H₁₁NO₃) scbt.com |

| Carbon (C) | 63.49% | 51.13% | 72.25% |

| Hydrogen (H) | 3.73% | 4.91% | Not Reported |

| Nitrogen (N) | 7.40% | 22.92% | 5.23% |

Note: The "Found %" columns are for illustrative purposes from different but related chemical structures to demonstrate how elemental analysis data is presented and compared.

Computational and Theoretical Investigations of Oxazolylbenzoic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of oxazolylbenzoic acid systems. researchgate.netexplorationpub.com These methods allow for a detailed examination of the molecule's electronic structure and energetics.

Ground State Geometries and Conformational Landscape Analysis

The spatial arrangement of atoms in 2-(5-Oxazolyl)benzoic acid is not static. The molecule can adopt various conformations due to the rotational freedom around the single bond connecting the benzoic acid and oxazole (B20620) rings. Computational studies have explored this conformational landscape to identify the most stable, or ground state, geometries.

For instance, analysis of related sterically hindered systems like 1,2-bis(5-phenyl-1,3-oxazol-2-yl) benzene (B151609) reveals that the dihedral angles between the aromatic rings are significant, indicating a non-planar structure in the ground state. researchgate.net In a similar vein, studies on substituted phenylaminobenzoic acids show that the dihedral angle between the two aromatic rings is a key conformational parameter, with non-planar arrangements being common due to steric hindrance. uky.edu The conformational flexibility of molecules like 3-(azidomethyl)benzoic acid has been shown to be a source of polymorphism, where different crystal structures arise from different molecular conformations. nih.gov This highlights the importance of understanding the conformational preferences of the molecule.

Potential Energy Surface Mapping and Tautomerism Studies

The potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometry. By mapping the PES, researchers can identify not only the stable ground state conformations but also the energy barriers that separate them. This is crucial for understanding the dynamics of conformational changes.

Furthermore, the PES is essential for studying tautomerism, a phenomenon where a molecule can exist in two or more interconvertible forms that differ in the position of a proton. In the case of this compound, tautomerism could potentially occur involving the carboxylic acid group and the oxazole ring. While specific studies on this exact molecule are not prevalent in the provided results, the general principles of solvent effects on tautomeric equilibria are well-established and can be computationally modeled. cdnsciencepub.com

Electronic Structure and Reactivity Descriptors (e.g., Electrophilicity, Aromaticity Indices)

DFT calculations provide a wealth of information about the electronic structure of this compound. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity.

From these frontier orbital energies, various reactivity descriptors can be calculated:

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. researchgate.net

These descriptors help to predict how the molecule will interact with other chemical species. For example, understanding the electrophilicity and nucleophilicity of different parts of the molecule can provide insights into its potential binding interactions with biological targets. scielo.org.za

Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), can also be calculated to quantify the degree of aromatic character in the benzoic acid and oxazole rings. scielo.org.za These indices are valuable for understanding the stability and electronic properties of the system.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of the molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.orgwiley.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor.

For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static calculations.

Study the stability of different conformations in various environments. nih.gov

Investigate the dynamics of intramolecular hydrogen bonding.

Simulate the interaction of the molecule with a protein binding site to assess the stability of the complex. nih.gov

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

In the context of this compound, docking studies can be performed to predict how it might bind to a specific protein target. The process involves:

Obtaining the three-dimensional structures of both the ligand (this compound) and the receptor protein.

Using a scoring function to evaluate the different possible binding poses and identify the one with the most favorable interaction energy. mdpi.com

The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's binding pocket. nih.gov For example, the carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with specific residues in a receptor. nih.gov

Free Binding Energy Calculations (e.g., MM/PBSA)

To obtain a more accurate estimate of the binding affinity between a ligand and a receptor, free binding energy calculations are often performed. nih.gov The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular approaches for this purpose. nih.govnih.gov

These methods calculate the free energy of binding by combining the molecular mechanics energies of the ligand, receptor, and the complex with a continuum solvation model. nih.govnih.gov The binding free energy is typically decomposed into several components, including van der Waals energy, electrostatic energy, polar solvation energy, and nonpolar solvation energy. researchgate.net This decomposition allows for a detailed analysis of the driving forces behind the binding process. researchgate.net By calculating the binding free energy, researchers can rank different potential ligands and prioritize them for further experimental testing. researchgate.net

In Silico Prediction of Biological Activity and Toxicity

In modern drug discovery and chemical safety assessment, in silico methods serve as essential tools for the early evaluation of novel chemical entities. immunocure.usignotalabs.ai These computational approaches allow for the rapid, cost-effective screening of compounds to predict their biological and toxicological properties before their actual synthesis or extensive experimental testing. pharmasalmanac.comglobalresearchonline.net By leveraging sophisticated algorithms, machine learning models, and vast databases of chemical information, researchers can forecast a compound's potential therapeutic effects and safety liabilities based solely on its molecular structure. immunocure.usnih.gov This early-stage analysis is critical for prioritizing the most promising candidates, optimizing molecular structures to minimize toxicity, and reducing the high attrition rates that characterize pharmaceutical development. ignotalabs.aipharmasalmanac.com For a molecule such as this compound, a range of computational models can be employed to generate a comprehensive profile of its likely biological activities and potential toxicological risks.

Prediction of Biological Activity

The potential pharmacological effects of a compound can be explored using tools that predict a wide spectrum of biological activities. One such approach is the Prediction of Activity Spectra for Substances (PASS), a web-based tool that analyzes the structure-activity relationships for hundreds of thousands of known biologically active compounds. zenodo.orgbmc-rm.org The PASS algorithm assesses a new molecule's structure against this training set and predicts its probability of being active (Pa) or inactive (Pi) for thousands of different biological effects, including pharmacological actions and mechanisms. nih.govzenodo.orgway2drug.com A high Pa value (typically > 0.7) suggests a high likelihood of observing that activity in experimental testing. researchgate.net

For a compound like this compound, a PASS analysis would generate a ranked list of potential activities. While specific data for this exact compound is not publicly available, an illustrative prediction might resemble the data presented in Table 1. Such predictions help researchers to form hypotheses about the compound's mechanism of action and guide the design of targeted biological assays. zenodo.orgresearchgate.net

Table 1: Illustrative Predicted Biological Activity Spectrum for this compound This table is a representative example of results from a PASS-type prediction and is for illustrative purposes only.

| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) | Potential Relevance |

|---|---|---|---|

| Anti-inflammatory | 0.785 | 0.012 | Potential use in inflammatory conditions. |

| Cyclooxygenase-2 (COX-2) Inhibitor | 0.710 | 0.025 | A common mechanism for anti-inflammatory drugs. |

| Antineoplastic | 0.650 | 0.041 | Suggests potential for investigation in cancer research. |

| Kinase Inhibitor | 0.615 | 0.033 | A broad class of targets relevant to oncology and inflammation. |

| Antifungal | 0.580 | 0.067 | The oxazole ring is present in some antifungal agents. |

| Analgesic | 0.555 | 0.089 | Often associated with anti-inflammatory activity. |

Prediction of ADMET and Toxicological Endpoints

Beyond predicting therapeutic activity, a primary application of in silico tools is the early identification of potential safety issues. ignotalabs.aipharmasalmanac.com This involves the prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. schrodinger.com Numerous computational methods, ranging from expert rule-based systems to statistical and machine learning models like Quantitative Structure-Activity Relationships (QSAR), are used to predict key toxicological endpoints. immunocure.us These models are trained on large datasets to recognize structural features associated with specific types of toxicity. nih.govoup.com

Key toxicological endpoints commonly evaluated include:

Mutagenicity: This refers to the potential of a substance to cause genetic mutations. Computational models are widely used to predict the outcome of the bacterial reverse mutation assay (Ames test). oup.comnih.gov Under the ICH M7 guideline, a positive prediction from two complementary QSAR models (one expert rule-based and one statistical) is sufficient to classify an impurity as mutagenic. nihs.go.jptoxicology.org

Cardiotoxicity: A major safety concern is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which can lead to life-threatening cardiac arrhythmias. nih.govfrontiersin.org A variety of QSAR and pharmacophore models have been developed to predict hERG inhibition potential early in the discovery process. chemrxiv.orgnih.gov

Hepatotoxicity: Drug-Induced Liver Injury (DILI) is a leading cause of drug failure and market withdrawal. nih.govtandfonline.com Predicting DILI is complex, but in silico models are increasingly used to screen compounds for potential liver toxicity based on their chemical structure and properties. mdpi.comfrontiersin.org

A simulated ADMET and toxicity profile for this compound, based on the outputs of common prediction software, is presented in Table 2. sygnaturediscovery.comscbdd.combmdrc.org This comprehensive profile provides a holistic view of the compound's potential behavior and safety risks, guiding further optimization and testing.

Table 2: Illustrative In Silico ADMET and Toxicity Profile for this compound This table represents a simulated output from common ADMET prediction platforms and is for illustrative purposes only. Values are hypothetical.

| Parameter | Predicted Value / Class | Significance |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 189.16 g/mol | Complies with general drug-likeness rules (e.g., Lipinski's Rule of 5). |

| LogP (Octanol/Water Partition Coeff.) | 2.15 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. |

| Aqueous Solubility (LogS) | -2.8 | Suggests moderate to low solubility in water. sciensage.info |

| pKa (Acidic) | 4.1 (Carboxylic Acid) | Indicates the compound will be ionized at physiological pH, affecting solubility and transport. |

| Pharmacokinetics (ADME) | ||

| Human Intestinal Absorption (HIA) | High | Predicts good absorption from the gastrointestinal tract. |

| Caco-2 Permeability | Moderate | Suggests the ability to cross intestinal epithelial cells. |

| Blood-Brain Barrier (BBB) Penetration | Low / Non-penetrant | Indicates a low likelihood of crossing into the central nervous system, reducing potential CNS side effects. |

| P-glycoprotein (P-gp) Substrate | No | Not predicted to be actively pumped out of cells by this major efflux transporter. |

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP450 3A4 Inhibition | Inhibitor | Potential for drug-drug interactions with drugs metabolized by the CYP3A4 enzyme. |

| Toxicological Endpoints | ||

| Ames Mutagenicity | Negative | Low likelihood of causing DNA mutations. oup.comnih.gov |

| hERG Inhibition (Cardiotoxicity) | Non-inhibitor | Low predicted risk of causing QT prolongation. nih.govfrontiersin.org |

| Hepatotoxicity (DILI) | Low Risk | Low predicted risk of causing drug-induced liver injury. nih.govfrontiersin.org |

| Oral Rat Acute Toxicity (LD50) | Class IV: 300-2000 mg/kg | Predicted to be harmful if swallowed in high doses. charite.de |

Chemical Reactivity and Derivatization Strategies for 2 5 Oxazolyl Benzoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for various derivatization reactions, including esterification, amidation, and conversion to more reactive acyl halides.

Esterification Reactions

Esterification of the carboxylic acid group in 2-(5-oxazolyl)benzoic acid can be achieved through several standard synthetic protocols. The choice of method often depends on the desired ester and the scale of the reaction.

Acid-Catalyzed Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The reaction equilibrium is typically driven towards the product by removing water.

Coupling Agent-Mediated Esterification: For more sensitive substrates or to achieve milder reaction conditions, coupling agents are employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxylic acid, facilitating attack by an alcohol nucleophile.

| Reaction Type | Reagents/Conditions | Product | Key Features |

| Fischer Esterification | Alcohol (R-OH), Strong Acid (e.g., H₂SO₄), Heat | 2-(5-Oxazolyl)benzoate Ester | Equilibrium-driven; requires removal of water. |

| DCC Coupling | Alcohol (R-OH), DCC, DMAP (cat.) | 2-(5-Oxazolyl)benzoate Ester | Mild conditions; forms a dicyclohexylurea byproduct. |

Amidation Reactions

The conversion of the carboxylic acid to an amide is a fundamental transformation for creating compounds with potential biological activity. This nucleophilic acyl substitution reaction involves the coupling of this compound with a primary or secondary amine.

Direct reaction between the carboxylic acid and an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated first. This can be achieved by converting it into an acyl halide, an active ester, or by using peptide coupling reagents. The amine, acting as a nucleophile, then attacks the activated carbonyl carbon to form the amide bond. savemyexams.comdalalinstitute.com

General Amidation Strategy:

Activation: The carboxylic acid is converted to a more reactive intermediate (e.g., acyl chloride).

Coupling: The activated species reacts with a primary or secondary amine (R¹R²NH). A base is often added to neutralize the acid byproduct.

| Activation Method | Coupling Reagent(s) | Intermediate | Resulting Product |

| Acyl Halide Formation | SOCl₂ or (COCl)₂ | 2-(5-Oxazolyl)benzoyl chloride | 2-(5-Oxazolyl)benzamide |

| Carbodiimide Coupling | EDC, HOBt | Active Ester Intermediate | 2-(5-Oxazolyl)benzamide |

Acyl Halide Formation (e.g., with Thionyl Chloride)

For the synthesis of esters, amides, and other acyl derivatives under mild conditions, this compound can be converted into its more reactive acyl halide, typically an acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds by converting the carboxylic acid's hydroxyl group into a good leaving group, which is then displaced by a chloride ion. pearson.com

The mechanism is analogous to the reaction of benzoic acid with thionyl chloride or oxalyl chloride. pearson.com The resulting 2-(5-oxazolyl)benzoyl chloride is a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with various nucleophiles like alcohols, amines, and carbanions.

| Reagent | Product | Byproducts | Notes |

| Thionyl Chloride (SOCl₂) | 2-(5-Oxazolyl)benzoyl chloride | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. |

| Oxalyl Chloride ((COCl)₂) | 2-(5-Oxazolyl)benzoyl chloride | CO(g), CO₂(g), HCl(g) | Often used with a catalytic amount of DMF. pearson.com |

Reactions Involving the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient heterocycle, which dictates its reactivity towards electrophiles and nucleophiles. It can also undergo ring-opening and rearrangement reactions under specific conditions.

Electrophilic and Nucleophilic Substitutions on the Oxazole Ring

The electronic nature of the oxazole ring influences its substitution patterns. The presence of the electronegative oxygen and nitrogen atoms makes the ring generally less reactive towards electrophilic attack than benzene (B151609).

Electrophilic Substitution: The oxazole ring is considered electron-deficient, which deactivates it towards electrophilic aromatic substitution. If substitution does occur, it is predicted to happen at the C4 or C5 positions. However, the strongly deactivating carboxyl group on the adjacent benzene ring further reduces the reactivity of the entire molecule towards electrophiles. doubtnut.com Standard electrophilic aromatic substitution reactions like nitration or halogenation would likely require harsh conditions. mnstate.edu

Nucleophilic Substitution: The electron-deficient character of the oxazole ring makes it susceptible to attack by strong nucleophiles. dalalinstitute.com For instance, organometallic reagents like Grignard reagents could potentially attack the C2 position, though this can be limited by steric hindrance. The benzene ring portion of the molecule is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups. dalalinstitute.com

| Reaction Type | Position(s) of Attack | Reagents/Conditions | General Outcome |

| Electrophilic Substitution | Oxazole C4/C5 | Harsh conditions (e.g., HNO₃/H₂SO₄) | Addition of an electrophile (e.g., -NO₂) mnstate.edu |

| Nucleophilic Attack | Oxazole C2 | Strong nucleophiles (e.g., Grignard reagents) | Potential for alkylation, sterically limited |

Ring-Opening and Rearrangement Mechanisms

Oxazole rings can undergo cleavage or rearrangement under thermal, photochemical, or catalytic conditions, leading to structurally diverse products.

Ring-Opening: The oxazole ring can be opened under various conditions. For example, oxidative cleavage can lead to the formation of imide derivatives. Acid- or base-catalyzed hydrolysis can also lead to ring-opening, cleaving the ester and imine functionalities within the ring structure. Lewis acid-mediated ring-opening has also been observed in related oxazolyl systems. escholarship.org

Rearrangements: Oxazoles are known to participate in rearrangement reactions. Photochemical rearrangements can lead to the formation of isoxazoles or other isomeric heterocycles. Acid-catalyzed rearrangements, similar to the Pinacol or Wagner-Meerwein rearrangements, could potentially be initiated by protonation of the oxazole oxygen, although specific examples for this substrate are not prominent. msu.edu Other synthetically useful rearrangements like the Baeyer-Villiger, Wolff, or Favorskii rearrangements are known for various organic substrates but would require specific functionalization of the this compound molecule to occur. libretexts.orgnih.govharvard.edu

Reactions Involving the Phenyl Moiety

The chemical reactivity of the phenyl moiety in this compound is significantly influenced by the electronic properties of its two substituents: the carboxylic acid group (-COOH) and the 2-(oxazolyl) group. Both groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The benzene ring in this compound is highly deactivated due to the presence of the meta-directing carboxylic acid group and the electron-withdrawing oxazolyl ring. doubtnut.com The carboxylic acid group is a strong deactivating group, making electrophilic substitution reactions sluggish and requiring forcing conditions such as high temperatures and strong acid catalysts. doubtnut.commnstate.edu Any substitution that does occur is directed to the positions meta to the carboxyl group (C4 and C6). The 2-oxazolyl substituent further contributes to this deactivation. Consequently, Friedel-Crafts alkylation and acylation reactions are generally not feasible with this substrate due to the strong deactivation of the ring. doubtnut.com

| Reaction Type | Reagents/Conditions | Expected Major Product(s) | Reactivity Notes |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄, heat | 2-(5-Oxazolyl)-4-nitrobenzoic acid | Requires harsh conditions due to the deactivated ring. Substitution occurs meta to the -COOH group. doubtnut.com |

| Halogenation | Br₂ / FeBr₃, heat | 4-Bromo-2-(5-oxazolyl)benzoic acid | Catalytic Lewis acid and heat are necessary to overcome the ring's low reactivity. mnstate.edu |

| Sulfonation | Fuming H₂SO₄ (SO₃), heat | 2-(5-Oxazolyl)-4-sulfobenzoic acid | The reaction is typically reversible and requires high temperatures. doubtnut.com |

| Friedel-Crafts | R-Cl / AlCl₃ or RCOCl / AlCl₃ | No reaction | The phenyl ring is too strongly deactivated by the carboxyl group for this reaction to proceed. doubtnut.com |

Nucleophilic Aromatic Substitution (SNAr)

Standard nucleophilic aromatic substitution (SNAr) reactions on the phenyl ring of this compound are generally unfavorable. These reactions require an electron-deficient aromatic ring and the presence of a good leaving group, such as a halide, positioned ortho or para to a strong electron-withdrawing group. wikipedia.orgmasterorganicchemistry.com The parent molecule lacks a suitable leaving group on the phenyl ring, precluding this pathway. For SNAr to occur, the phenyl ring would first need to be functionalized with a leaving group, for instance, through an initial electrophilic substitution reaction.

Formation of Schiff Bases and Related Ligand Structures

This compound serves as a valuable precursor for the synthesis of complex ligands, particularly Schiff bases, which are compounds containing an azomethine or imine (-C=N-) group. ajol.info Direct condensation to form a Schiff base is not possible from the parent acid. However, the carboxylic acid functionality provides a synthetic handle for derivatization into a reactive intermediate, which can then undergo condensation to form a Schiff base. A common and effective strategy involves the conversion of the carboxylic acid to a benzohydrazide (B10538).

This multi-step synthesis first activates the carboxylic acid, often by converting it to an acyl chloride, followed by a reaction with hydrazine (B178648) to yield the corresponding benzohydrazide derivative. This hydrazide possesses a reactive primary amine (-NH₂) group that readily condenses with a wide variety of aldehydes and ketones to form hydrazone-type Schiff bases. ontosight.aisemanticscholar.org

Synthetic Pathway to Schiff Base Ligands: The general synthetic route is outlined below:

Activation of Carboxylic Acid: this compound is treated with a chlorinating agent like thionyl chloride (SOCl₂) to produce 2-(5-Oxazolyl)benzoyl chloride.

Formation of Hydrazide: The resulting acyl chloride is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) to yield 2-(5-Oxazolyl)benzohydrazide.

Schiff Base Condensation: The purified benzohydrazide is condensed with an appropriate aldehyde or ketone, typically under reflux in an alcoholic solvent, often with an acid catalyst, to produce the final Schiff base ligand. semanticscholar.org

| Step | Reactant | Reagent(s) | Product | Purpose |

| 1 | This compound | Thionyl chloride (SOCl₂) | 2-(5-Oxazolyl)benzoyl chloride | Activation of the carboxylic acid. |

| 2 | 2-(5-Oxazolyl)benzoyl chloride | Hydrazine hydrate (N₂H₄·H₂O) | 2-(5-Oxazolyl)benzohydrazide | Introduction of a reactive -NH₂ group. ontosight.ai |

| 3 | 2-(5-Oxazolyl)benzohydrazide | Aldehyde or Ketone (R-CHO or R-CO-R') | Schiff Base (Hydrazone) | Formation of the imine functionality. ajol.info |

The resulting Schiff bases are versatile multidentate ligands. They possess multiple potential coordination sites for metal ions, including the imine nitrogen, the oxazole ring nitrogen, and the oxazole ring oxygen. bohrium.comresearchgate.net This chelation ability allows them to form stable complexes with a variety of transition metals. The specific structure of the Schiff base can be tailored by selecting different aldehydes or ketones for the final condensation step, thereby modifying the steric and electronic properties of the resulting metal complex.

Examples of Schiff Base Ligands Derived from 2-(5-Oxazolyl)benzohydrazide:

| Carbonyl Reactant | Name of Carbonyl | Resulting Schiff Base Structure |

| Salicylaldehyde | 2-Hydroxybenzaldehyde | |

| Vanillin | 4-Hydroxy-3-methoxybenzaldehyde | |

| Acetophenone | 1-Phenylethan-1-one |

Coordination Chemistry and Metal Complexation of Oxazolylbenzoic Acid Ligands

Design and Synthesis of Metal Chelates

There is no available scientific literature detailing the design and synthesis of metal chelates specifically derived from the 2-(5-Oxazolyl)benzoic Acid ligand.

Spectroscopic and Magnetic Characterization of Metal Complexes

Specific spectroscopic and magnetic characterization data for metal complexes of this compound are not available in the current body of scientific literature.

Catalytic Applications of Oxazolylbenzoic Acid Metal Complexes

There are no documented studies on the catalytic applications of metal complexes formed with this compound.

Therapeutic and Antimicrobial Applications of Metal Chelates

The therapeutic and antimicrobial properties of metal chelates of this compound have not been reported in the available scientific literature.

Biomedical and Pharmacological Research Applications of 2 5 Oxazolyl Benzoic Acid and Its Analogs

Antimicrobial Activities (Antibacterial and Antifungal Studies)

Oxazole (B20620) derivatives have been a focal point in the search for new antimicrobial agents, driven by the increasing challenge of drug-resistant pathogens. ijpsr.info Research has shown that these compounds possess a wide range of antibacterial and antifungal properties.

In the realm of antifungal research, oxazole derivatives have also shown significant potential. Studies have evaluated their activity against various fungal strains, with some compounds exhibiting potency comparable or even superior to established antifungal drugs like ketoconazole (B1673606) and 5-fluorocytosine. d-nb.info For example, a new 1,3-oxazole containing a phenyl group at the 5-position has shown activity against C. albicans. nih.gov The versatility of the oxazole structure allows for the synthesis of numerous derivatives with the potential to overcome existing microbial resistance mechanisms. ijpsr.info

Table 1: Antimicrobial Activity of Selected Oxazole Derivatives

| Compound Type | Target Organism(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Binaphthyl-based oxazole peptidomimetics | Gram-positive isolates | 1–16 μg/mL | rsc.org |

| Binaphthyl-based oxazole peptidomimetics | E. coli, A. baumannii | as low as 4 μg/mL | rsc.org |

| 1,3-oxazole with 5-phenyl group | C. albicans | Active | nih.gov |

Anti-inflammatory Properties

The anti-inflammatory potential of oxazole derivatives is a significant area of investigation. These compounds have been shown to target key enzymes and pathways involved in the inflammatory response. rsc.org

Several studies have demonstrated the efficacy of oxazole derivatives in reducing inflammation in various experimental models. For example, in carrageenan-induced rat paw edema, a standard model for acute inflammation, certain novel oxazole derivatives have shown significant anti-inflammatory activity. jddtonline.infojddtonline.inforesearchgate.net In some cases, the activity of these derivatives was comparable to that of the standard anti-inflammatory drug indomethacin. jddtonline.info The mechanism of action for many of these compounds is believed to involve the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are crucial mediators of inflammation. rsc.org For instance, N-aryl-5-aryloxazol-2-amines have been shown to effectively inhibit 5-LOX in vitro.

Furthermore, research on 2-aryl-5-benzoxazolealkanoic acid derivatives has identified compounds with notable anti-inflammatory activity. nih.gov Specifically, compounds like 2-(4-chlorophenyl)-alpha-methyl-5-benzoxazoleacetic acid and 2-(4-fluorophenyl)-alpha-methyl-5-benzoxazoleacetic acid were found to be three to five times more active than phenylbutazone (B1037) in reducing rat paw edema. nih.gov The structural features of the oxazole ring combined with various substitutions allow for the design of potent anti-inflammatory agents. ontosight.ai

Anticancer and Antitumor Potential

Oxazole-containing compounds represent a promising class of agents in anticancer research due to their ability to interact with various enzymes and receptors involved in cancer cell proliferation and survival. nih.govijrpr.com The structural diversity of oxazole derivatives allows for the development of potent and selective anticancer drugs. ijrpr.comnih.gov

The anticancer activity of oxazole derivatives has been demonstrated against a range of cancer cell lines, including those of the breast, lung, and colon. ijrpr.com Their mechanisms of action are varied and can include the inhibition of critical targets such as STAT3, G-quadruplexes, and tubulin protein, leading to apoptosis (programmed cell death) in cancer cells. nih.govbenthamscience.com Other targets inhibited by oxazole derivatives include DNA topoisomerase enzymes and protein kinases. nih.govbenthamscience.com

Recent studies have highlighted specific oxazole derivatives with significant anticancer potential. For example, some 2,4-disubstituted oxazole derivatives have shown promising activity against HepG2 and HeLa cell lines in vitro. researchgate.net The presence of certain substituents, such as 2-nitro phenyl and 4-acetyloxyphenyl groups, appears to be important for their anticancer activity. researchgate.net The benzoic acid moiety, when incorporated into synthetic compounds, has also been associated with significant anticancer potential. nih.gov

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Tyrosine-protein phosphatase non-receptor type 1)

The ability of 2-(5-Oxazolyl)benzoic acid and its analogs to inhibit specific enzymes is a key aspect of their pharmacological profile. These inhibitory activities are central to their therapeutic potential in various diseases.

One important target is protein-tyrosine phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin (B600854) and leptin signaling pathways. Inhibition of PTP1B is considered a promising strategy for the treatment of type 2 diabetes and obesity. researchgate.net 2-(Oxalylamino)-benzoic acid (OBA) has been identified as a competitive inhibitor of several protein-tyrosine phosphatases, including PTP1B. nih.gov X-ray crystallography has shown that OBA binds to the active site of PTP1B, mimicking the natural substrate. nih.gov More recently, a novel allosteric inhibitor of PTP1B, 2-(2,5-dimethyl-pyrrol-1-yl)-5-hydroxy-benzoic acid, was identified, which binds to a site distinct from the active center but still causes significant conformational changes that inhibit the enzyme's activity. protres.ru

In addition to PTP1B, other enzymes are also targeted by oxazole derivatives. For instance, some derivatives have been studied for their ability to inhibit xanthine oxidase, an enzyme involved in the production of uric acid, which is relevant for conditions like gout. While specific data on this compound's effect on xanthine oxidase is not detailed in the provided context, the broader class of oxazole derivatives is being explored for various enzyme inhibitory activities.

Modulation of Gene Expression and Protein Synthesis (e.g., Premature Translation Termination, Nonsense-mediated mRNA Decay)

While direct studies on this compound's role in modulating gene expression and protein synthesis are not extensively detailed in the provided search results, the broader context of small molecule drug discovery suggests this as a plausible area of investigation. The ability of small molecules to interact with cellular machinery can lead to the modulation of gene expression and protein synthesis. For instance, compounds that influence signaling pathways, as discussed in the anticancer section, can indirectly affect the expression of genes regulated by those pathways.

The concepts of premature translation termination and nonsense-mediated mRNA decay are critical in genetic diseases caused by nonsense mutations. Small molecules that can modulate these processes hold therapeutic promise. Although the provided information does not explicitly link this compound to these specific mechanisms, the diverse biological activities of oxazole derivatives make them interesting candidates for such investigations in the future.

Antioxidant Activity and Inhibition of Lipid Peroxidation

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including cancer and neurodegenerative disorders. nih.gov Oxazole derivatives have demonstrated significant antioxidant properties, including the ability to inhibit lipid peroxidation. nih.govresearchgate.net

Studies have shown that certain 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives are effective inhibitors of lipid peroxidation in vitro. nih.govresearchgate.net For example, one of the most active analogs, compound E3, was found to significantly inhibit microsomal ethoxyresorufin-O-deethylase (EROD) activity, an indicator of antioxidant potential. nih.govresearchgate.net Other derivatives, like M3 and M5, have also shown substantial antioxidant activity in DPPH assays, with some even surpassing the standard antioxidant ascorbic acid. scispace.com

The antioxidant activity of these compounds is crucial as it can protect cells from damage caused by reactive oxygen species. This protective effect contributes to their potential therapeutic applications in a wide range of oxidative stress-related conditions.

Table 2: Antioxidant Activity of Selected Oxazolone Derivatives

| Compound | Method | Activity/Inhibition | Reference(s) |

|---|---|---|---|

| Compound E3 | EROD Inhibition | 89% inhibition | nih.govresearchgate.net |

| Compound M3 | DPPH Assay | 88% inhibition | scispace.com |

Development as Fluorescent Probes for Biological Imaging and Diagnostics

The inherent fluorescent properties of some oxazole derivatives make them valuable tools for biological imaging and diagnostics. nih.govresearchgate.net These small organic fluorophores are in high demand for their ability to selectively target and visualize specific cellular organelles with high accuracy and sensitivity. nih.govresearchgate.net

Researchers have synthesized highly substituted oxazole derivatives with excellent photophysical properties that can be modified to act as organelle-specific fluorescent probes. nih.govresearchgate.net By introducing specific functional groups, these molecules can be designed to accumulate in the mitochondria, lysosomes, or cytoplasm, effectively acting as "trackers" for these organelles. nih.govresearchgate.net For example, ionic pyridinium–oxazole dyads have been developed as potential biomarkers, with one derivative showing high selectivity for mitochondrial imaging. acs.org

Furthermore, fluorescent oxazole derivatives synthesized from natural products like lapachol (B1674495) have been designed for the selective staining of lipid-based structures within cells. rsc.orgresearchgate.net The development of these probes is crucial for advancing our understanding of cellular processes and for the diagnosis of diseases at the cellular level. nih.govresearchgate.net

Industrial and Applied Research Aspects

Role as Key Intermediates in Pharmaceutical Synthesis

The oxazole (B20620) nucleus is a significant heterocyclic scaffold in medicinal chemistry, known to be a core component in numerous compounds with diverse biological activities. irjmets.comtandfonline.com Similarly, benzoic acid and its derivatives are fundamental building blocks in the pharmaceutical industry, often used to synthesize more complex medicinal compounds. nih.govontosight.ai The compound 2-(5-Oxazolyl)benzoic acid merges these two important pharmacophores, serving as a versatile intermediate for the development of novel therapeutic agents.

As an intermediate, this compound provides a platform for creating a library of derivative compounds. guidechem.com The carboxylic acid group can be readily converted into esters, amides, or other functional groups, while the oxazole ring can be further substituted to modulate the compound's biological and physicochemical properties, such as solubility and target binding. irjmets.com This versatility allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize drug candidates.

Research has focused on synthesizing various derivatives of this core structure to target a range of diseases. For instance, benzoic acid derivatives have been designed and synthesized as potent enzyme inhibitors for conditions like influenza and neurodegenerative diseases. nih.govnih.gov The incorporation of heterocyclic rings like oxazole is a common strategy to enhance target specificity and potency. tandfonline.com Studies on related structures, such as 2-(5-phenyl-2-oxazolyl)benzoic acid, underscore the importance of this chemical class in developing new bioactive small molecules. sigmaaldrich.comsigmaaldrich.com

| Derivative Class | Core Structure | Therapeutic Target/Application | Reference |

|---|---|---|---|

| Benzoic Acid Derivatives | Benzoic Acid | Striatal-enriched protein tyrosine phosphatase (STEP) inhibitors for neurodegenerative diseases | nih.gov |

| Benzoic Acid Derivatives | Benzoic Acid | Influenza neuraminidase inhibitors | nih.gov |

| Biphenyl Substituted Oxazoles | Oxazole | General biological evaluation for new drug candidates | tandfonline.com |

| 2,4-Disubstituted Oxazoles | Oxazole | Synthesis under green chemistry conditions for potential biological activity | tandfonline.com |

Applications in Material Science as Fluorescent Organic Compounds

Beyond its pharmaceutical applications, the oxazole moiety has garnered significant interest in material science, primarily due to its inherent photophysical properties. researchgate.net Oxazole-containing compounds often exhibit strong fluorescence, making them ideal candidates for the development of advanced materials such as organic light-emitting diodes (OLEDs), fluorescent dyes, and biological probes. irjmets.comresearchgate.net